molecular formula C31H35ClN8O2 B609009 Mevociclib CAS No. 1816989-16-8

Mevociclib

Número de catálogo B609009
Número CAS: 1816989-16-8
Peso molecular: 587.125
Clave InChI: SCJNYBYSTCRPAO-LXBQGUBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Cancer Therapeutics: Targeting Transcriptional Addiction

Mevociclib has been identified as a promising therapeutic agent in cancer treatment due to its ability to target CDK7, which plays a crucial role in cell cycle regulation and transcription. By inhibiting CDK7, Mevociclib disrupts the transcriptional addiction of cancer cells, leading to the suppression of tumor growth and induction of apoptosis .

Treatment of Solid Tumors: In Vivo Efficacy

In vivo studies have demonstrated that Mevociclib effectively inhibits tumor growth in triple-negative breast cancer (TNBC) models. The compound was administered intravenously and showed significant anti-tumor activity, suggesting its potential use in treating aggressive solid tumors .

Hematological Malignancies: Apoptosis Induction

Mevociclib exhibits potent anti-proliferative effects in hematological cancer cell lines, inducing apoptosis selectively in malignant cells. This selective action highlights its potential application in treating various blood cancers without harming non-malignant cells .

Combination Therapy: Enhancing Drug Efficacy

Research indicates that Mevociclib can be used in combination with other cancer therapies to enhance efficacy. For instance, combining Mevociclib with JAK inhibitors or hypomethylating agents could improve treatment outcomes in myeloproliferative neoplasms transformed to acute myeloid leukemia (AML) .

Transcriptional Regulation: Understanding Mechanisms

Mevociclib’s mechanism of action involves the inhibition of CDK7, which is essential for the phosphorylation of the RNA polymerase II C-terminal domain. This inhibition provides insights into transcriptional regulation mechanisms, which is valuable for understanding and manipulating gene expression in research settings .

Pharmacodynamics and Pharmacokinetics: Clinical Implications

The pharmacodynamics and pharmacokinetics of Mevociclib are crucial for determining its clinical applications. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles helps in optimizing dosing regimens for maximum therapeutic effect with minimal toxicity .

Drug Resistance: Overcoming Challenges

Mevociclib may play a role in overcoming drug resistance in cancer cells. By targeting CDK7, it could potentially bypass resistance mechanisms that are common with other types of kinase inhibitors, providing a new avenue for treatment in resistant cancer types .

Predictive Biomarkers: Personalized Medicine

The development of predictive biomarkers for Mevociclib responsiveness could lead to more personalized medicine approaches. Identifying patients who are most likely to benefit from Mevociclib treatment can improve therapeutic outcomes and reduce unnecessary exposure to non-responders .

Direcciones Futuras

Propiedades

IUPAC Name

N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJNYBYSTCRPAO-LXBQGUBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@H](C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35ClN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mevociclib

CAS RN

1816989-16-8
Record name Mevociclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1816989168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEVOCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704LW082GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.